molecular formula C24H22FNO B594094 [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1800102-24-2

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

カタログ番号: B594094
CAS番号: 1800102-24-2
分子量: 359.4 g/mol
InChIキー: UYTSDBWWEGEPLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist, a class of compounds initially developed as research tools for investigating the endocannabinoid system . These substances are of significant interest in preclinical research for studying the pharmacology of central (CB1) and peripheral (CB2) cannabinoid receptors . Synthetic cannabinoids like this are known to act as potent agonists at these receptors, with some analogs demonstrating higher binding affinity than the natural ligand Δ9-tetrahydrocannabinol (THC) . Research into structurally similar compounds has shown that cytochrome P450 enzymes (CYPs), particularly CYP2C9 and CYP1A2, play a major role in their oxidative metabolism, often producing active metabolites that may contribute to their overall pharmacological profile . The analysis of synthetic cannabinoids and their metabolites in biological matrices typically requires advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the necessary sensitivity and specificity . This compound is provided solely for forensic toxicology, metabolic fate studies, and pharmacological investigation in a controlled laboratory setting. It is not for diagnostic or therapeutic use. This product is strictly labeled "For Research Use Only" and is prohibited for any form of human or animal consumption. Researchers must handle this material in accordance with all applicable local, state, and federal regulations.

特性

IUPAC Name

[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO/c1-2-8-18(25)15-26-16-22(20-12-5-6-14-23(20)26)24(27)21-13-7-10-17-9-3-4-11-19(17)21/h3-7,9-14,16,18H,2,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSDBWWEGEPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017312
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800102-24-2
Record name AM2201 N-(2-fluoropentyl) isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Indole Core Functionalization

The synthesis begins with functionalizing the indole scaffold. 1H-indole-3-carboxylic acid serves as a common precursor.

N-Alkylation with 2-Fluoropentyl Bromide

A two-step alkylation-acylation approach is widely employed:

  • N-Alkylation :

    • Reagents : 1H-indole, 2-fluoropentyl bromide, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).

    • Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12–16 hours under nitrogen.

    • Mechanism : Base-mediated nucleophilic substitution at the indole nitrogen.

    • Yield : 65–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Purification Challenges :

    • Residual DMF removal requires repeated washing with dichloromethane.

    • Fluorinated byproducts (e.g., di-alkylated indole) are minimized using excess indole (1.5 equiv).

Naphthoyl Group Introduction

The acylated intermediate undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride.

Friedel-Crafts Acylation

  • Reagents : 1-(2-Fluoropentyl)indole, naphthalene-1-carbonyl chloride, aluminum chloride (AlCl<sub>3</sub>).

  • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 6 hours.

  • Workup : Quenching with ice-cold water, extraction with DCM, and drying over MgSO<sub>4</sub>.

  • Yield : 58–64% after recrystallization (ethanol/water).

Alternative Coupling Strategies

  • Steglich Esterification : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieves moderate yields (50–55%) but requires rigorous moisture control.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

A comparative analysis of acylation conditions reveals efficiency trade-offs:

ConditionSolventCatalystTemperatureYield (%)
Friedel-CraftsDCMAlCl<sub>3</sub>0°C → RT58–64
Steglich EsterificationTHFDCC/DMAPRT50–55
Microwave-AssistedDMFK<sub>2</sub>CO<sub>3</sub>100°C, 30 min68

Microwave-assisted synthesis reduces reaction time but risks decomposition of the fluoropentyl chain.

Fluoropentyl Chain Stability

The 2-fluoropentyl group is prone to hydrolysis under acidic or aqueous conditions. Key stabilizers include:

  • Anhydrous solvents : DMF and THF stored over molecular sieves.

  • Inert atmosphere : Nitrogen or argon sparging during alkylation.

Analytical Characterization

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 8.45 (d, J = 8.0 Hz, 1H, naphthoyl), 7.85–7.40 (m, 10H, aromatic), 4.20 (t, J = 7.2 Hz, 2H, N-CH<sub>2</sub>), 1.80–1.40 (m, 6H, pentyl), 1.05 (t, J = 6.8 Hz, 3H, CH<sub>2</sub>F).

  • LC-MS (ESI+): m/z 360.2 [M+H]<sup>+</sup>, confirming molecular weight.

Purity Assessment

  • HPLC : C<sub>18</sub> column (100 × 2.1 mm, 1.7 µm), acetonitrile/water (70:30), flow rate 0.3 mL/min. Purity >98% .

化学反応の分析

科学研究への応用

AM2201 N-(2-フルオロペンチル) 異性体は、科学研究でいくつかの用途があります。

科学的研究の応用

AM2201 N-(2-fluoropentyl) isomer has several applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

    AM2201: ペンチル鎖の5位にフッ素原子を持つ親化合物。

    JWH-018: 構造は似ているが、フッ素原子を持たない別の合成カンナビノイド。

    UR-144: 異なるコア構造を持つが、同様の薬理学的効果を持つ合成カンナビノイド。

ユニークさ

AM2201 N-(2-フルオロペンチル) 異性体は、フッ素原子の特定の位置のために独特です。これは、吸収、分布、代謝、および排泄などの薬物動態的特性に影響を与える可能性があります。 この構造的変異は、他の合成カンナビノイドと比較して、効力、作用時間、および潜在的な副作用の差異につながる可能性があります.

類似化合物との比較

AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-Naphthalen-1-ylmethanone)

  • Structural Differences : AM-2201 has a fluorine atom at the terminal (5th) carbon of the pentyl chain, whereas the target compound fluorinates the 2nd carbon.
  • Pharmacological Effects : AM-2201 is a potent CB1 receptor agonist, as demonstrated in rhesus monkey studies where it produced CB1-mediated discriminative stimulus effects . Its CB1 receptor affinity (Ki ≈ 0.3 nM) and metabolic stability are attributed to the 5-fluoropentyl group, which delays oxidative metabolism .
  • Metabolism : AM-2201 undergoes hydroxylation and defluorination, producing metabolites detectable in plasma via LC-MS/MS .

JWH-018 (Naphthalen-1-yl-(1-pentylindol-3-yl)methanone)

  • Structural Differences : Lacks fluorine substitution on the pentyl chain.
  • Pharmacological Effects : JWH-018 exhibits high CB1 affinity (Ki ≈ 9.0 nM) but lower potency compared to fluorinated analogs due to reduced metabolic stability .
  • Key Contrast : The absence of fluorine shortens its half-life in vivo, making it less persistent than fluorinated SCRAs like AM-2201 .

JWH-200 ([1-(2-Morpholin-4-ylethyl)indol-3-yl]-Naphthalen-1-ylmethanone)

  • Structural Differences : Replaces the pentyl chain with a morpholinylethyl group.
  • Pharmacological Effects : JWH-200 shows moderate CB1/CB2 receptor affinity (Ki ≈ 42 nM and 18 nM, respectively) but distinct selectivity due to the morpholine moiety’s polar nature .
  • Key Contrast : The morpholine group reduces lipophilicity, altering blood-brain barrier penetration compared to alkyl- or fluorinated-chain SCRAs .

4-Methyl AM-2201 ([1-(5-Fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone)

  • Structural Differences : Adds a methyl group to the naphthalene ring.
  • Key Contrast : Methylation may slow hepatic clearance by impeding cytochrome P450 interactions .

Structural-Activity Relationship (SAR) Analysis

Compound Key Structural Feature CB1 Affinity (Relative) Metabolic Stability Receptor Selectivity
[1-(2-Fluoropentyl)indol-3-yl]-... 2-Fluoropentyl chain Moderate (Inferred) High (vs. non-fluorinated) Likely CB1-predominant
AM-2201 5-Fluoropentyl chain High (Ki ≈ 0.3 nM) Very High CB1/CB2 agonist
JWH-018 Non-fluorinated pentyl chain Moderate (Ki ≈ 9.0 nM) Low CB1-predominant
JWH-200 Morpholinylethyl substitution Low (Ki ≈ 42 nM) Moderate Altered selectivity

Impact of Fluorine Position

  • 2-Fluoropentyl vs. 5-Fluoropentyl: The terminal fluorine in AM-2201 optimizes receptor interaction by extending the alkyl chain into the CB1 receptor’s hydrophobic pocket.
  • Metabolic Resistance : Fluorine at the 5th position (AM-2201) resorts to ω-hydroxylation, whereas 2-fluoropentyl may undergo β-hydroxylation, yielding distinct metabolites .

Role of Naphthoyl Modifications

  • Methoxyphenyl Substitution (RCS-4) : SCRAs with methoxyphenyl groups (e.g., RCS-4) exhibit reduced potency compared to naphthoyl derivatives, highlighting the naphthalene ring’s importance in CB1 activation .

Detection and Forensic Considerations

  • Analytical Challenges : The 2-fluoropentyl isomer may produce unique mass spectrometry fragments (e.g., m/z 359.1685 for AM-2201 vs. shifted fragments for 2-fluoropentyl) .
  • Regulatory Status: AM-2201 and JWH-018 are classified as Schedule I drugs in many jurisdictions, but the 2-fluoropentyl analog may evade detection in standard immunoassays due to structural divergence .

生物活性

The compound [1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone, often referred to in the context of synthetic cannabinoids, has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Basic Information

  • Molecular Formula : C24H22FNO
  • Molecular Weight : 359.436 g/mol
  • CAS Number : 1800102-24-2
  • SMILES Notation : CCCC(Cn1cc(c2c1cccc2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Structure

The structure of this compound features an indole moiety linked to a naphthalene ring through a carbonyl group, which is characteristic of many synthetic cannabinoids.

Cannabinoid Receptor Agonism

Research indicates that this compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

The compound's mechanism involves the activation of CB1 receptors predominantly located in the central nervous system (CNS), leading to psychoactive effects similar to those observed with Δ9-tetrahydrocannabinol (THC). Activation of CB2 receptors, which are more prevalent in peripheral tissues and immune cells, suggests potential anti-inflammatory properties.

Pharmacokinetics and Metabolism

Pharmacokinetic studies on related compounds reveal that synthetic cannabinoids like this compound are rapidly absorbed and metabolized in the liver. The metabolic pathways typically involve oxidation and conjugation reactions facilitated by cytochrome P450 enzymes.

Key Findings from Studies

StudyFindings
Kevin et al. (2018)Synthetic cannabinoids exhibit distinct pharmacokinetic profiles; rapid clearance in liver microsomes.
Reuter et al. (2016)Cannabinoids influence vascular resistance and may induce vasorelaxation through receptor activation.
MDPI Review (2022)Cannabinoids activate various receptors including PPARs, indicating broader biological implications beyond cannabinoid receptors.

Toxicological Considerations

Despite their therapeutic potential, synthetic cannabinoids can pose significant health risks. Reports indicate that misuse can lead to severe toxicity symptoms such as agitation, hallucinations, and cardiovascular complications. The metabolism of these compounds can lead to the formation of active metabolites that may contribute to their pharmacological effects and adverse reactions.

Case Study 1: Acute Toxicity

In a documented case involving acute intoxication with a synthetic cannabinoid containing this compound, patients exhibited severe agitation and psychosis requiring hospitalization. Toxicological analysis confirmed the presence of this compound alongside its metabolites.

Case Study 2: Pharmacokinetic Analysis

A study examining the pharmacokinetics of AM-2201 (a closely related compound) revealed significant insights into absorption rates and metabolic pathways. The findings suggested that variations in individual metabolism could influence the clinical effects experienced by users.

Q & A

Q. What is the hypothesized receptor binding profile of this compound, and how does it compare to non-fluorinated analogs like JWH-200?

  • Receptor Affinity : Fluorinated synthetic cannabinoids typically target CB1/CB2 receptors. Structural analogs like AM2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) show high CB1 affinity (Kᵢ < 10 nM) due to enhanced lipophilicity from fluorine .
  • Comparative Analysis : Replace the morpholine group in JWH-200 with a fluoropentyl chain to assess binding differences via radioligand displacement assays (e.g., using [³H]CP55,940) .

Advanced Questions

Q. What experimental designs are optimal for assessing CB1/CB2 functional activity, and how can contradictory data between binding assays and functional outcomes be resolved?

  • Functional Assays :
  • cAMP Inhibition : Measure Gαᵢ/o-coupled receptor activity in HEK293 cells transfected with CB1/CB2 receptors.
  • β-Arrestin Recruitment : Use BRET or TR-FRET assays to detect biased agonism .
    • Resolving Contradictions : Discrepancies may arise from allosteric modulation or partial agonism. Perform Schild analysis with selective antagonists (e.g., SR141716A for CB1) to differentiate mechanisms .

Q. What are the metabolic pathways of fluorinated synthetic cannabinoids, and which analytical techniques are suitable for metabolite identification?

  • Metabolic Studies :
  • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Fluoropentyl chains often undergo hydroxylation (via CYP3A4/2C9) and defluorination .
  • Analytical Workflow : Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) to detect hydroxylated (m/z +16) and defluorinated (m/z -18) metabolites .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and behavioral effects?

  • Dose Selection : Base initial doses on in vitro IC₅₀ values (e.g., 0.1–10 mg/kg for rodents).
  • Routes of Administration : Intraperitoneal (IP) for rapid absorption; oral for bioavailability studies .
  • Endpoints : Measure locomotor activity (open-field test), analgesia (tail-flick test), and thermoregulation. Collect plasma/tissue samples for LC-MS/MS pharmacokinetic profiling .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Quality Control :
  • Purity Standards : Use certified reference materials (e.g., JWH-200 from Lipomed) for calibration .
  • Stability Testing : Store compounds at -20°C under argon to prevent degradation. Confirm stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Data Interpretation and Contradiction Analysis

Q. How can researchers address discrepancies between high receptor binding affinity and low functional efficacy?

  • Hypotheses :
  • Partial Agonism : Test compound efficacy against full agonists (e.g., WIN55,212-2) in cAMP assays .
  • Metabolic Instability : Co-administer CYP inhibitors (e.g., ketoconazole) in functional assays to assess metabolic interference .
    • Methodology : Perform concentration-response curves in parallel binding (Kᵢ) and functional (EC₅₀) assays to quantify efficacy (Emax) .

Structural and Computational Insights

Q. What computational tools predict the compound’s interaction with cannabinoid receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Fluoropentyl chains may occupy hydrophobic pockets in CB1’s transmembrane domain .
  • Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。